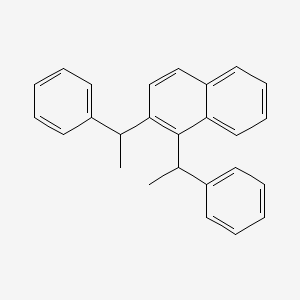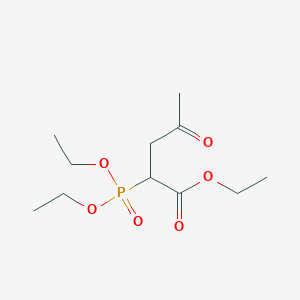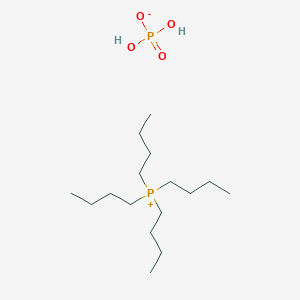![molecular formula C14H17NOS2 B14313368 (1-Phenyl-6,10-dithia-2-azaspiro[4.5]dec-1-en-3-yl)methanol CAS No. 112701-07-2](/img/structure/B14313368.png)
(1-Phenyl-6,10-dithia-2-azaspiro[4.5]dec-1-en-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Phenyl-6,10-dithia-2-azaspiro[4.5]dec-1-en-3-yl)methanol is a chemical compound known for its unique spirocyclic structure. This compound features a spiro linkage between a phenyl group and a dithia-azaspirodecane ring system, making it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Phenyl-6,10-dithia-2-azaspiro[4.5]dec-1-en-3-yl)methanol typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the synthesis might involve the reaction of a phenyl-substituted dithiane with an azaspirodecane derivative in the presence of a suitable catalyst and solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Phenyl-6,10-dithia-2-azaspiro[4.5]dec-1-en-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction might yield an alcohol or alkane.
Applications De Recherche Scientifique
(1-Phenyl-6,10-dithia-2-azaspiro[4.5]dec-1-en-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism by which (1-Phenyl-6,10-dithia-2-azaspiro[4.5]dec-1-en-3-yl)methanol exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact mechanism would depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Phenyl-1-azaspiro[4.5]decane hydrochloride
- 2-(1-azaspiro[4.5]dec-1-yl)-5-phenyl-1,3-oxazol-4(5H)-one
- 1-thia-4-azaspiro[4.5]decane-3-carboxylic acid
Uniqueness
What sets (1-Phenyl-6,10-dithia-2-azaspiro[4.5]dec-1-en-3-yl)methanol apart from similar compounds is its unique spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
112701-07-2 |
|---|---|
Formule moléculaire |
C14H17NOS2 |
Poids moléculaire |
279.4 g/mol |
Nom IUPAC |
(1-phenyl-6,10-dithia-2-azaspiro[4.5]dec-1-en-3-yl)methanol |
InChI |
InChI=1S/C14H17NOS2/c16-10-12-9-14(17-7-4-8-18-14)13(15-12)11-5-2-1-3-6-11/h1-3,5-6,12,16H,4,7-10H2 |
Clé InChI |
CMZGONWWLRNSOM-UHFFFAOYSA-N |
SMILES canonique |
C1CSC2(CC(N=C2C3=CC=CC=C3)CO)SC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyridinium, 1-(2-hydroxyethyl)-4-[2-(1-naphthalenyl)ethenyl]-](/img/structure/B14313290.png)
![3,3'-(Ethane-1,2-diyl)bis[2-(propan-2-yl)-1,3-oxazolidine]](/img/structure/B14313293.png)
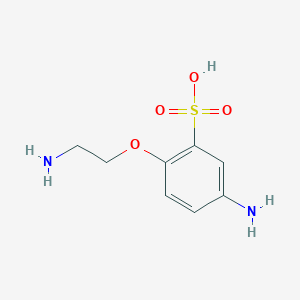
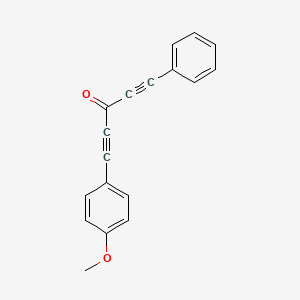
![1-Phenyl-8-[3-(propan-2-yl)phenyl]naphthalene](/img/structure/B14313307.png)
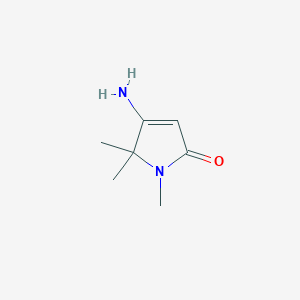
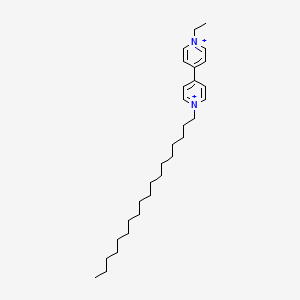
![7,7-Diphenylfuro[3,4-b]pyridin-5(7H)-one](/img/structure/B14313327.png)



